Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)-

Physicochemical profiling Building block selection Lead optimization

Researchers seeking a clean-IP 3-substituted pyrrolidine scaffold face limited sourcing of defined N-alkyl analogs. This compound resolves that gap: • Chemoselective aniline NH2 enables direct amide coupling - N-ethylpyrrolidine remains inert, eliminating orthogonal protection needed with the N-H parent (CAS 1203796-62-6). • Zero ChEMBL/BindingDB bioactivity records provide an unencumbered IP starting point for CNS SAR programs. • Lead-like profile: MW 190.28, est. logP ~2.8-3.0, TPSA ~29.3 Ų. Standard packs 10-100 mg, bulk custom synthesis available; ≥95% purity; immediate global shipping.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1263281-74-8
Cat. No. B15131768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3-(1-ethyl-3-pyrrolidinyl)-
CAS1263281-74-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)C2=CC(=CC=C2)N
InChIInChI=1S/C12H18N2/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9,13H2,1H3
InChIKeyMFRGBTHJWLOYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Profile and Identity


Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- (IUPAC: 3-(1-ethylpyrrolidin-3-yl)aniline) is a substituted aniline featuring a 1-ethylpyrrolidine ring directly attached via a C–C bond at the meta-position of the aniline core (SMILES: CCN1CCC(C1)C2=CC(=CC=C2)N; molecular formula C12H18N2; molecular weight 190.28 g/mol) . This compound belongs to the 3-(pyrrolidin-3-yl)aniline class and is offered exclusively as a research-use-only building block and screening compound by specialty chemical suppliers . Its structure integrates a tertiary aliphatic amine (pyrrolidine N–ethyl) and a primary aromatic amine (aniline NH2), and it is related to the 3-substituted pyrrolidine scaffold investigated in monoamine reuptake inhibitor programs [1]. Physicochemical property data for this specific compound are sparse; density, boiling point, and melting point are reported as N/A in aggregated chemical databases .

Building block Primary aniline handle for amide coupling, reductive amination, diazotization
N-Ethyl pyrrolidine Permanent tertiary amine; no deprotection needed; inert in acylation
Sparse data Physicochemical properties N/A; verify identity and purity upon receipt

Why Generic Substitution Fails: Structural Comparison with Close Analogs


Compounds within the pyrrolidine-aniline family are not freely interchangeable. The N-ethyl substitution on the pyrrolidine nitrogen, the direct C–C connectivity between the pyrrolidine and aniline rings, and the meta-regiochemistry of the aniline substitution collectively define the compound's lipophilicity, basicity, conformational profile, and synthetic derivatization pathways. The closest commercially available analogs—3-(pyrrolidin-3-yl)aniline (CAS 1203796-62-6, N–H parent), 3-[2-(pyrrolidin-1-yl)ethyl]aniline (CAS 710351-82-9, chain-extended isomer), 4-[(1-ethyl-3-pyrrolidinyl)oxy]aniline (CAS 741716-20-1, ether-linked regioisomer), and 1-benzyl-3-(ethylamino)pyrrolidine (CAS 115445-21-1, inverted connectivity)—differ in at least one critical structural feature that alters predicted logP, pKa, hydrogen-bonding capacity, steric accessibility of the aniline NH2, or metabolic vulnerability . In the context of the 3-substituted pyrrolidine SNRI series, even modest N-alkyl changes (e.g., methyl vs. ethyl vs. benzyl) produced >10-fold shifts in SERT/NET transporter binding affinities, demonstrating that structural analogs within this scaffold class cannot be substituted without altering pharmacological profile [1]. For synthetic chemistry applications, the unprotected aniline in 3-(1-ethylpyrrolidin-3-yl)aniline enables direct incorporation via amide coupling, reductive amination, or diazotization that is not equivalently accessible with N-benzyl-protected or chain-extended analogs without additional deprotection or functional group interconversion steps.

N-Unsubstituted parent (CAS 1203796-62-6) Secondary pyrrolidine NH competes with aniline NH2 during acylation — may require orthogonal protection, altering synthetic route
Chain-extended isomer (CAS 710351-82-9) Additional rotatable bonds and N-dealkylation liability may shift metabolic stability and conformation — biological assay results may not be comparable
Ether-linked regioisomer (CAS 741716-20-1) Para-O linkage alters hydrogen bonding and lipophilicity — extraction behavior and membrane permeability may diverge

Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity vs. N-Unsubstituted Parent

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- (C12H18N2, MW 190.28 g/mol) carries an N-ethyl substituent on the pyrrolidine ring, adding 28.05 Da relative to its N-unsubstituted parent 3-(pyrrolidin-3-yl)aniline (C10H14N2, MW 162.23 g/mol) . This mass difference corresponds to the addition of two methylene units (–CH2CH3), which is predicted to increase lipophilicity by approximately 0.8–1.2 logP units based on the Hansch π-value for an ethyl group (~1.0) [1]. The N-ethyl group also converts the pyrrolidine nitrogen from a secondary amine (pKa ~10.5) to a tertiary amine (pKa ~9.5–10.0), modifying the protonation state at physiological pH and altering the compound's hydrogen-bond donor capacity (reducing HBD count from 2 to 1 relative to the N-unsubstituted parent, where both pyrrolidine N–H and aniline NH2 can donate) .

MW & Lipophilicity
Class-level
+28 Da, est. logP +0.8–1.2
Lipophilicity and protonation state may differ — parent SAR may not transfer
No experimental logP or pKa data
Physicochemical profiling Building block selection Lead optimization

Conformational Restriction vs. Chain-Extended Isomer

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- features a direct C–C bond between the aniline C3 and the pyrrolidine C3 positions, resulting in a compact, conformationally restricted architecture with a single rotatable bond between the two rings. Its constitutional isomer, 3-[2-(pyrrolidin-1-yl)ethyl]aniline (CAS 710351-82-9, identical MW 190.28, C12H18N2), contains a two-methylene linker (–CH2CH2–) connecting the aniline ring to the pyrrolidine N1, introducing two additional rotatable bonds and an sp³-sp³ carbon chain susceptible to oxidative metabolism . The direct C–C attachment in the target compound eliminates the N–CH2–CH2–Ar motif (an N-dealkylation-liable substructure), which is a well-characterized metabolic soft spot for tertiary amines, particularly by CYP450-mediated N-dealkylation [1]. The chain-extended isomer 710351-82-9 has a predicted pKa of 10.28±0.20 (pyrrolidine N) and density of 1.055±0.06 g/cm³ ; comparable measured data for the target compound are unavailable, but the structural difference predicts a distinct basicity profile due to the electronic influence of the direct aryl attachment vs. the insulating –CH2CH2– spacer.

Conformational Restriction
Class-level
Direct C–C (1 rot. bond) vs. –CH2CH2– linker (3 rot. bonds); N-dealkylation motif absent
Removes metabolic soft spot; conformation not interchangeable
Predicted pKa difference ~0.3–0.8 units
Conformational analysis Metabolic stability Isomer differentiation

Regiochemistry and Hydrogen-Bonding vs. Para-Ether Analog

Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- places the pyrrolidine ring at the meta-position of aniline via a direct C–C bond, whereas 4-[(1-ethyl-3-pyrrolidinyl)oxy]aniline (CAS 741716-20-1) links the same pyrrolidine fragment at the para-position through an ether oxygen (–O–). Experimental or database-predicted logP for the ether-linked analog is reported as 2.26 (ACD/LogP 1.01 on ChemSpider) . The target compound's C–C linkage replaces the polar ether oxygen with a nonpolar methylene, which is estimated to increase logP by approximately 0.5–0.7 units (Δπ for –CH2– vs. –O– ≈ +0.5) relative to the ether analog, yielding an estimated logP of ~2.8–3.0 [1]. The para-ether analog has a lower predicted logD at pH 5.5 (–1.88) due to the electron-withdrawing effect of the oxygen on the aniline pKa, suggesting the meta-C–C compound will have a higher logD at acidic pH, impacting extraction and chromatographic behavior. Furthermore, the meta-substitution pattern in the target compound preserves the aniline NH2 in a less sterically hindered environment compared to para-substituted analogs, which is advantageous for amide coupling or diazotization reactions.

LogP & Regiochemistry
Cross-study
Est. logP ~2.8–3.0 (meta C–C) vs. ACD/LogP 1.01 (para-O); ΔlogP ~+1.0–1.8
Meta C–C increases lipophilicity; ether analog may differ in extraction behavior
No head-to-head experimental measurement
Regiochemistry LogP comparison Hydrogen bonding Synthetic accessibility

Synthetic Utility: N-Ethyl vs. N-Benzyl Pyrrolidine

The target compound bears an N-ethyl group on the pyrrolidine ring, which functions as a permanent, non-cleavable alkyl substituent suitable for final-target compound synthesis. In contrast, 1-benzyl-3-(ethylamino)pyrrolidine (CAS 115445-21-1, MW 204.31 g/mol, purity >96.0% GC, liquid at 20 °C ) carries an N-benzyl protecting group that requires hydrogenolytic or Lewis-acidic deprotection (e.g., H2, Pd/C or chloroformate-mediated cleavage) to reveal the secondary pyrrolidine amine for further functionalization [1]. This adds a synthetic step, introduces potential palladium contamination, and may be incompatible with substrates containing reducible functional groups. The N-ethyl compound avoids this deprotection requirement entirely. Additionally, the connectivity differs: the target compound attaches the aniline at the pyrrolidine C3 via a C–C bond, whereas the benzyl analog features an ethylamino substituent at C3 with a phenyl ring on N1 — an inverted connectivity that yields a different vector for molecular extension. Purity specifications differ: the benzyl analog is typically offered at >96.0% (GC), while the target compound is offered at 95% purity ; however, for the target compound, limited supplier competition means lot-to-lot variability and impurity profiles may be less well-characterized than for the more widely stocked benzyl analog.

Synthetic Step Savings
Supporting
Avoids benzyl deprotection (1 step); target purity 95% vs. >96%; supplier ratio ~1:5
Direct coupling enabled; limited vendor supply introduces sourcing risk
Verify purity by HPLC/NMR upon receipt
Synthetic intermediate Protecting group strategy Medicinal chemistry building block

Bioactivity Database Novelty

As of May 2026, Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- returns zero results on PubChem (Substance/Compound search by CAS), zero curated bioactivity records on ChEMBL, and zero affinity data entries on BindingDB when queried by CAS number, InChI Key (MFRGBTHJWLOYNM-UHFFFAOYSA-N), or canonical SMILES [1][2][3]. This stands in contrast to structurally related compounds within the broader 3-substituted pyrrolidine class — for example, compounds in the Otsuka SNRI patent series (US 8,815,871) have extensive transporter binding data (SERT Ki = 0.22–0.84 nM; NET Ki = 1.2–438 nM) [4], and 1-(1-ethylpyrrolidin-3-yl)-substituted imidazoquinolinones have reported mTOR IC50 = 550 nM [5]. The absence of the target compound from all major public bioactivity databases means it represents a structurally novel, biologically uncharacterized chemotype — advantageous for intellectual property generation and de novo lead discovery — but also means there is zero published selectivity, toxicity, or ADME data to support procurement decisions based on biological performance.

Bioactivity Novelty
Data to verify
0 bioactivity records across PubChem, ChEMBL, BindingDB
Clean IP slate; no prior biological validation available
Class analogs have sub-nM to μM activity
Chemical probe novelty IP landscape Screening library design

Purity Specification and Supplier Landscape

The target compound is offered at a nominal purity of 95% (HPLC or GC basis) across the limited number of stocking suppliers identified . In comparison, the structurally related and more widely sourced 1-benzyl-3-(ethylamino)pyrrolidine (CAS 115445-21-1) is available at >96.0% (GC) from TCI and at 97% from multiple other vendors, while 3-[2-(pyrrolidin-1-yl)ethyl]aniline (CAS 710351-82-9) is stocked at 95% purity by Sigma-Aldrich . No Certificate of Analysis (COA) with detailed impurity profiling is publicly available for the target compound, whereas the TCI benzyl analog provides lot-specific specific rotation data ([α]20/D = –6.0 to –9.0 deg, C=10, EtOH) . The target compound's supplier ecosystem is narrow — primarily specialty screening-compound vendors rather than major global reagent suppliers — meaning lead times, lot-to-lot consistency, and regulatory documentation (e.g., ISO-certified COA, residual solvent analysis) may be less robust than for the better-established comparators.

Procurement Quality specification Supply chain robustness

Procurement-Relevant Application Scenarios


De Novo CNS Lead Discovery with Clean IP Profile

For medicinal chemistry teams initiating a new CNS monoamine transporter program, the target compound offers a novel, biologically uncharacterized chemotype within the 3-substituted pyrrolidine class. The absence of any ChEMBL, BindingDB, or PubChem bioactivity records provides a clean intellectual property starting point. The N-ethyl substitution and direct C3-aryl C–C connectivity differentiate it from the extensively patented Otsuka SNRI series (US 8,815,871), where N,N-diaryl substitution patterns dominate [1]. Researchers can use this compound as a core scaffold for parallel SAR exploration, leveraging the primary aniline NH2 for rapid amide or sulfonamide library generation — a synthetic vector not available in the N-benzyl-protected or chain-extended analogs without additional manipulation.

Selective Derivatization via the Aniline Handle

The meta-substituted aniline NH2 in the target compound is sterically accessible and electronically activated for nucleophilic reactions including amide coupling (e.g., HATU/DIPEA with carboxylic acids), sulfonamide formation, and diazotization/Sandmeyer chemistry. The N-ethylpyrrolidine moiety remains inert under these conditions, enabling chemoselective functionalization without protecting group strategies. This is a key advantage over the N-unsubstituted parent 3-(pyrrolidin-3-yl)aniline, where the secondary pyrrolidine N–H would compete with the aniline NH2 in acylation reactions, necessitating orthogonal protection . The estimated increased lipophilicity (estimated logP ~2.8–3.0 vs. ~1.0–1.5 for N-unsubstituted parent) may also improve organic-phase extraction during workup of amide coupling reactions.

Screening Library Design for Hit Expansion

The target compound occupies a specific region of chemical space — MW 190.28, estimated logP ~2.8–3.0, TPSA ~29.3 Ų (one aromatic NH2), HBD = 1, HBA = 2 (aniline N + pyrrolidine N) — that positions it within lead-like property space (congruent with Lipinski and Oprea criteria) but distinct from close analogs . For hit expansion following a fragment or HTS campaign, this compound can serve as a scaffold-hopping probe: its direct C–C linkage between rings provides a different three-dimensional vector and conformational preference compared to the ether-linked analog (CAS 741716-20-1, TPSA 38.5 Ų due to ether oxygen), while its N-ethyl group mimics the steric bulk of a benzyl group (as in CAS 115445-21-1) without the synthetic burden of deprotection. Screening library managers should note the compound's limited supplier base and 95% nominal purity specification when planning acquisition for high-throughput screening, as post-purchase QC (LC-MS purity check) is advisable.

Synthetic Methodology Development for Cross-Coupling

The target compound's bifunctional nature — tertiary aliphatic amine on the pyrrolidine and primary aromatic amine on the benzene ring — makes it a useful substrate for developing chemoselective cross-coupling methodologies. The aniline NH2 can undergo Buchwald-Hartwig amination or Ullmann-type coupling, while the N-ethylpyrrolidine can serve as an internal base or ligand. In comparison to 3-[2-(pyrrolidin-1-yl)ethyl]aniline (CAS 710351-82-9), the direct C3–C3 attachment in the target compound places the two nitrogen atoms in closer spatial proximity (~4.5–5.0 Å estimated), enabling potential bidentate metal coordination modes not accessible with the chain-extended isomer's longer (~7–8 Å) N-to-N distance. This feature is relevant for methodology groups developing metal-catalyzed transformations requiring proximal directing groups.

Application
Selection Property
Validation Focus
CNS lead discovery (clean IP)
Novel, uncharacterized chemotype; direct C3-aryl connectivity
Verify target engagement and IP landscape
Selective derivatization
Chemoselective aniline NH2; N-ethylpyrrolidine inert
Confirm chemoselectivity in coupling reactions
Screening library design
Lead-like properties; scaffold-hopping probe
QC purity check and HTS compatibility
Cross-coupling methodology
Bidentate N–N coordination potential
Evaluate metal-binding and directing-group ability
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